molecular formula C20H22N4O3 B2930724 N-(2,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 895647-74-2

N-(2,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2930724
CAS No.: 895647-74-2
M. Wt: 366.421
InChI Key: LZFKTDVUSDFXKY-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a high-purity small molecule belonging to the 1,2,3-triazole carboxamide class. This compound is intended for research and development use only by qualified laboratory personnel. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Compounds featuring the 1,2,3-triazole core are of significant interest in medicinal chemistry and drug discovery due to their versatile biological activities and utility as building blocks in synthetic chemistry . The 1,2,3-triazole scaffold is a privileged structure in pharmaceutical research, known for its metabolic stability and ability to participate key molecular interactions . Researchers actively investigate similar triazole-carboxamide derivatives for various biological applications. For instance, structurally related compounds have been designed and evaluated as potent anticancer agents, showing promising activity against diverse cancer cell lines in vitro . Other research avenues include the development of 1,2,3-triazole-4-carboxamides as highly potent and selective inhibitors of nuclear receptors like the Pregnane X Receptor (PXR), which is a key regulator of drug metabolism . The molecular structure of this compound, which includes a carboxamide linker and methoxy-substituted aromatic rings, is common in the design of molecules that can interact with enzyme active sites and biological targets . Researchers can utilize this compound as a key intermediate or reference standard in projects aimed at developing novel therapeutic agents for areas such as oncology, metabolic diseases, and inflammation. Handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-12-6-7-13(2)17(10-12)24-14(3)19(22-23-24)20(25)21-16-9-8-15(26-4)11-18(16)27-5/h6-11H,1-5H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFKTDVUSDFXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, particularly its potential as an anticancer agent and its mechanisms of action based on recent research findings.

Structure and Properties

The compound features a triazole ring that is known for its pharmacological significance. The presence of substituents such as 2,4-dimethoxyphenyl and 2,5-dimethylphenyl enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a related compound demonstrated significant cytotoxicity against non-small cell lung cancer (NSCLC) with an IC50 value of 6.06 μM. This compound induced apoptosis and increased reactive oxygen species (ROS) production in cancer cells, suggesting a potential mechanism for its anticancer effects .

Table 1: Anticancer Activity of Related Triazole Compounds

CompoundCancer TypeIC50 Value (μM)Mechanism of Action
5iNSCLC6.06Induces apoptosis, ROS generation
Compound AMDA-MB-23117.83Cell cycle arrest
Compound BMCF-719.73Apoptosis induction

The mechanisms through which triazole derivatives exert their anticancer effects include:

  • Induction of Apoptosis : Enhanced expression of apoptosis-related proteins such as LC3 and γ-H2AX has been observed in treated cells.
  • ROS Generation : Increased levels of ROS can lead to oxidative stress, contributing to cell death in cancer cells.
  • Cell Cycle Arrest : Some triazoles have been shown to interfere with cell cycle progression, leading to growth inhibition.

Case Studies

Several studies have investigated the biological activity of triazole derivatives similar to this compound:

  • Study on NSCLC : A derivative was tested against NSCLC cell lines and showed promising results in inducing apoptosis through ROS-mediated pathways .
  • MTT Assay Evaluation : Various triazole compounds were screened using the MTT assay against different cancer cell lines (e.g., MDA-MB-231 and MCF-7), revealing significant cytotoxic effects .
  • Structure-Activity Relationship (SAR) : SAR studies indicate that specific substitutions on the triazole ring enhance biological activity, highlighting the importance of electronic and steric factors in drug design .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related 1,2,3-triazole-4-carboxamides (Table 1), focusing on substituent variations and their impact on physicochemical and biological properties.

Table 1: Comparison of Structural Analogues

Compound Name Triazole Substituents Amide Substituent Molecular Weight Key Features
Target Compound 1-(2,5-dimethylphenyl), 5-methyl N-(2,4-dimethoxyphenyl) 407.4 High lipophilicity; methoxy groups enhance solubility via H-bonding
N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 1-(2-methoxyphenyl), 5-methyl N-(4-ethoxyphenyl) 352.4 Ethoxy group increases solubility; lower molecular weight
N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 1-(4-methoxyphenyl), 5-cyclopropyl N-(4-chlorophenyl) 398.8 Chlorophenyl enhances electron-withdrawing effects; cyclopropyl adds steric bulk
5-amino-N-(2,5-dimethylphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 1-(2-methylphenyl), 5-amino N-(2,5-dimethylphenyl) 335.4 Amino group improves reactivity; dimethylphenyl enhances lipophilicity
N-(3-chloro-2-methylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 1-(3,4-dimethylphenyl), 5-methyl N-(3-chloro-2-methylphenyl) 398.9 Chloro and methyl groups balance lipophilicity and polarity
Key Observations:
  • Lipophilicity: The target compound’s 2,4-dimethoxyphenyl and 2,5-dimethylphenyl groups confer higher lipophilicity compared to analogues with ethoxy (352.4 Da, ) or amino substituents (335.4 Da, ). This may enhance membrane permeability but reduce aqueous solubility.
  • Steric Considerations : Bulky substituents like cyclopropyl (398.8 Da, ) or 3,4-dimethylphenyl (398.9 Da, ) may hinder molecular packing, affecting crystallinity or solubility.

Crystallography and Molecular Interactions

Compounds like ZIPSEY (CSD refcode) and LELHOB (CSD refcode) exhibit intermolecular hydrogen bonding via hydroxyl or oxazole groups . In contrast, the target compound’s methoxy groups may participate in weaker C–H···O interactions, influencing crystal packing and stability.

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